molecular formula C23H20N2O3 B3740840 N,N-dibenzyl-3-(4-nitrophenyl)acrylamide

N,N-dibenzyl-3-(4-nitrophenyl)acrylamide

Cat. No.: B3740840
M. Wt: 372.4 g/mol
InChI Key: PQFPFECZJVYLBX-DTQAZKPQSA-N
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Description

N,N-Dibenzyl-3-(4-nitrophenyl)acrylamide is a substituted acrylamide featuring two benzyl groups attached to the nitrogen atom and a 4-nitrophenyl group at the β-position of the acrylamide backbone. This compound is of interest in organic synthesis, materials science, and medicinal chemistry due to its unique electronic and steric properties.

Properties

IUPAC Name

(E)-N,N-dibenzyl-3-(4-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3/c26-23(16-13-19-11-14-22(15-12-19)25(27)28)24(17-20-7-3-1-4-8-20)18-21-9-5-2-6-10-21/h1-16H,17-18H2/b16-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQFPFECZJVYLBX-DTQAZKPQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

N-(4-Nitrophenyl)acrylamide (CAS 7766-38-3)
  • Structure : Lacks benzyl groups; features a single 4-nitrophenyl substituent on the acrylamide nitrogen.
  • Synthesis : Produced via nucleophilic substitution or condensation reactions, yielding 65% under optimized conditions (ethyl acetate/hexane solvent, 172°C melting point) .
  • Key Differences : Simpler structure with lower molecular weight (192.17 g/mol vs. ~400 g/mol for the dibenzyl analog). Exhibits higher reactivity in polymerization due to reduced steric hindrance .
2-Cyano-N-(aryl)-3-(aryl)acrylamide Derivatives
  • Example: 2-Cyano-3-(4-nitrophenyl)acrylamide (9a) .
  • Structure: Incorporates a cyano group at the α-position, enhancing electron-withdrawing effects.
  • Synthesis: Prepared via piperidine-catalyzed condensation of cyanoacetamide and aldehydes .
  • Key Differences: The cyano group increases electrophilicity, making these derivatives more reactive in Michael additions compared to N,N-dibenzyl analogs .
(E)-N-Benzyl-N-(2-formylphenyl)-3-(4-nitrophenyl)acrylamide (III-54h)
  • Structure : One benzyl and one 2-formylphenyl group on the nitrogen, with a 4-nitrophenyl acrylamide backbone.
  • Synthesis: 52% yield via a multi-step procedure involving hydrazonoyl chloride intermediates .
  • Key Differences : The formyl group introduces additional reactivity for further functionalization, unlike the inert benzyl groups in the target compound .

Physical and Electronic Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Notable Features
N,N-Dibenzyl-3-(4-nitrophenyl)acrylamide ~400 (estimated) Not reported High lipophilicity; steric hindrance from dibenzyl groups slows reactivity.
N-(4-Nitrophenyl)acrylamide 192.17 172 Lower steric bulk; higher polymerization efficiency (64% yield for polymer) .
2-Cyano-3-(4-nitrophenyl)acrylamide 215.19 Not reported Enhanced electrophilicity due to cyano group; used in heterocyclic synthesis .

Stability and Reactivity Trends

  • Electronic Effects: The 4-nitrophenyl group stabilizes the acrylamide’s electron-deficient double bond, favoring nucleophilic attacks.
  • Steric Effects: N,N-Dibenzyl substitution creates significant steric hindrance, reducing reaction rates in condensations or cyclizations compared to monosubstituted analogs .
  • Solubility : Lipophilic benzyl groups improve solubility in organic solvents (e.g., DCM, THF) but reduce aqueous compatibility compared to unsubstituted acrylamides .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N,N-dibenzyl-3-(4-nitrophenyl)acrylamide
Reactant of Route 2
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N,N-dibenzyl-3-(4-nitrophenyl)acrylamide

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